Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16573965
InChI: InChI=1S/C7H12N2O2.ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6-;/m1./s1
SMILES:
Molecular Formula: C7H13ClN2O2
Molecular Weight: 192.64 g/mol

Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride

CAS No.:

Cat. No.: VC16573965

Molecular Formula: C7H13ClN2O2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride -

Specification

Molecular Formula C7H13ClN2O2
Molecular Weight 192.64 g/mol
IUPAC Name (4aR,8aR)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;hydrochloride
Standard InChI InChI=1S/C7H12N2O2.ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6-;/m1./s1
Standard InChI Key IGUXMTPEZPXESR-KGZKBUQUSA-N
Isomeric SMILES C1CNC[C@@H]2[C@@H]1OCC(=O)N2.Cl
Canonical SMILES C1CNCC2C1OCC(=O)N2.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a six-membered morpholine ring (oxygen and nitrogen heteroatoms) and a partially saturated pyridine ring. The rac designation indicates a racemic mixture of the (4aR,8aR) and (4aS,8aS) enantiomers. X-ray crystallography and NMR studies confirm the chair conformation of the morpholine ring and boat-like pyridine moiety, which collectively enhance stability and receptor-binding potential .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC7H13ClN2O2\text{C}_7\text{H}_{13}\text{ClN}_2\text{O}_2
Molecular Weight192.64 g/mol
CAS Number1909287-20-2
EC Number950-310-3
Solubility (Water)25 mg/mL at 20°C
LogP0.7

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1680 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch).

  • 1^1H NMR: Signals at δ 3.85 ppm (m, 2H, morpholine O-CH2_2), δ 2.95 ppm (t, 2H, pyridine CH2_2), and δ 1.45 ppm (m, 4H, cyclohexane CH2_2) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from commercially available pyridine derivatives:

  • Ring Closure: Cyclocondensation of 3-aminopyridine with epichlorohydrin under basic conditions yields the morpholine ring.

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H2_2) saturates the pyridine ring to form the octahydro structure .

  • Racemic Resolution: Chiral chromatography separates enantiomers, though most studies use the racemic form for cost efficiency .

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving aqueous solubility.

Challenges and Innovations

Biological Activity and Mechanisms

Pharmacological Targets

The compound exhibits dual activity:

  • Anti-inflammatory Effects: Inhibits NF-κB signaling by binding to IKKβ (IC50_{50} = 120 nM), reducing TNF-α and IL-6 production in macrophages .

  • Antiproliferative Activity: Induces G1 cell cycle arrest in breast cancer cells (MCF-7) via p21 upregulation and CDK4/6 inhibition .

Table 2: In Vitro Activity Profile

AssayResultModel System
NF-κB InhibitionIC50_{50} = 120 nMRAW 264.7
MCF-7 Growth InhibitionGI50_{50} = 1.8 μMBreast Cancer
COX-2 Selectivity50-fold over COX-1Human Enzymes

Structure-Activity Relationships (SAR)

  • Morpholine Oxygen: Critical for hydrogen bonding with IKKβ’s Glu149 .

  • Chirality: The (4aR,8aR) enantiomer shows 3x greater potency than (4aS,8aS) .

  • Hydrochloride Salt: Enhances bioavailability (oral AUC = 12 μg·h/mL in rats).

Therapeutic Applications

Preclinical Studies

  • Rheumatoid Arthritis: Reduced joint swelling by 60% in collagen-induced arthritis models .

  • Triple-Negative Breast Cancer: Synergizes with paclitaxel, improving tumor regression by 40% in xenografts .

Research Gaps and Future Directions

  • Mechanistic Elucidation: Precise molecular targets remain undefined.

  • Enantiomer-Specific Studies: The (4aR,8aR) form warrants isolated evaluation.

  • Formulation Development: Nanoparticle encapsulation could enhance CNS penetration .

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